(R)-1-Phenylbut-3-en-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1-phenylbut-3-en-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h2-7,10H,1,8,11H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQARJHXPFBJRD-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Enantioselective Synthesis of R 1 Phenylbut 3 En 2 Amine Hydrochloride
Catalytic Asymmetric Hydrogenation Strategies
Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of imines represent some of the most efficient methods for producing chiral amines. acs.orgscispace.com These processes utilize a chiral catalyst to deliver hydrogen to a prochiral imine, establishing the stereocenter at the carbon-nitrogen bond with high enantioselectivity.
Asymmetric transfer hydrogenation (ATH) is an attractive method for the reduction of imines due to its operational simplicity and the use of readily available hydrogen donors like isopropanol (B130326) or formic acid. scispace.commdpi.com The key to this transformation is a metal complex paired with a chiral ligand. scispace.com The synthesis of (R)-1-Phenylbut-3-en-2-amine via ATH would start from the corresponding prochiral imine, 1-phenylbut-3-en-2-imine.
For the synthesis of the target compound, the reaction would proceed as follows:
Substrate : 1-Phenylbut-3-en-2-imine
Catalyst : A chiral transition metal complex (e.g., Ru(II))
Hydrogen Source : Isopropanol with a base or a formic acid/triethylamine mixture mdpi.com
Product : (R)-1-Phenylbut-3-en-2-amine
The enantioselectivity of the reaction is determined by the specific combination of the metal, the chiral ligand, and the reaction conditions.
Ruthenium-based catalysts are among the most successful and widely used for the asymmetric hydrogenation and transfer hydrogenation of imines. nih.govacs.org The pioneering work of Noyori and others demonstrated that Ru(II) complexes containing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are exceptionally effective. mdpi.com These catalysts have been applied to a wide range of aromatic and heteroaromatic ketimines, affording chiral amines with excellent enantioselectivities (up to 99% ee) and high turnover numbers (TON). acs.org
Several generations of Ru-catalysts have been developed to improve efficiency and substrate scope. For instance, the Xyl-Skewphos/DPEN-Ru complex has shown high performance in the asymmetric hydrogenation of various imines. acs.org Another notable example is the Ru-Pybox catalyst, which has also demonstrated excellent enantioselectivity. acs.org
Below is a table summarizing the performance of selected ruthenium catalysts in the asymmetric hydrogenation of a model N-phenyl imine substrate, which serves as a benchmark for this type of transformation.
| Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ru/C3-TunePhos | Alkyl Aryl Ketones (via reductive amination) | >90% for most cases | semanticscholar.org |
| Xyl-Skewphos/DPEN-Ru | Aromatic/Heteroaromatic Ketimines | Up to 99% | acs.org |
| Ru-Pybox | N-Phenyl 1-Phenylethanimine | Up to 99% | acs.org |
| [RuCl₂(p-cymene)]₂/TsDPEN | N-Phosphinyl Ketimines | Good stereoselectivities | scispace.com |
The successful application of these catalysts to the imine precursor of 1-phenylbut-3-en-2-amine would provide a direct and efficient route to the desired (R)-enantiomer.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric synthesis. mdma.ch In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. mdma.ch
N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), are highly effective intermediates for the asymmetric synthesis of chiral amines. osi.lvnih.gov The N-sulfinyl group acts as a powerful chiral directing group, allowing for the highly diastereoselective addition of nucleophiles to the imine carbon. nih.govwikipedia.org
The synthesis of (R)-1-Phenylbut-3-en-2-amine using this method would involve the following steps:
Condensation : Reaction of the prochiral ketone, 1-phenylbut-3-en-2-one, with (R)-tert-butanesulfinamide. This forms a chiral N-tert-butanesulfinyl ketimine.
Diastereoselective Reduction : The C=N bond of the sulfinyl imine is reduced using a hydride source. The chiral sulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face.
Auxiliary Removal : The sulfinyl group is easily cleaved under mild acidic conditions to afford the free primary amine hydrochloride salt. wikipedia.orgharvard.edu
This methodology is highly versatile and reliable for preparing a wide range of chiral amines with predictable stereochemistry. wikipedia.org
The key to the success of the chiral auxiliary approach is the high degree of diastereoselectivity achieved during the reduction step. acs.org For N-tert-butanesulfinyl imines, the stereochemical outcome is often rationalized by a chelated transition state model, where the reducing agent's metal cation coordinates to both the sulfinyl oxygen and the imine nitrogen. harvard.edu This rigid conformation dictates the trajectory of the hydride delivery.
Commonly used reducing agents for this transformation include borohydrides. For example, sodium borohydride (B1222165) has been used for the reduction of N-sulfinyl ketimines, resulting in good to excellent diastereomeric ratios. acs.org The choice of solvent can also influence the stereoselectivity; non-coordinating solvents like dichloromethane are often preferred to minimize disruption of the chelation control. harvard.edu
The general outcome for the reduction of an (R)-N-tert-butanesulfinyl ketimine is summarized below.
| Chiral Auxiliary | Substrate | Reducing Agent | Typical Diastereoselectivity | Reference |
|---|---|---|---|---|
| (R)-tert-butanesulfinyl | Ketimine | NaBH₄ | High (e.g., 80:20 or better) | acs.org |
| (R)-tert-butanesulfinyl | Aldimine | Grignard Reagents (R-MgBr) | High d.r. | harvard.edu |
Following the diastereoselective reduction, simple acid hydrolysis removes the auxiliary to yield the final enantiomerically enriched amine hydrochloride. wikipedia.org
Chemoenzymatic and Biocatalytic Approaches to Chiral Amines
Biocatalysis and chemoenzymatic synthesis have emerged as powerful tools in organic chemistry, offering high selectivity under mild reaction conditions. nih.govkcl.ac.uk Enzymes can catalyze complex transformations with exceptional stereo-, regio-, and chemoselectivity, making them ideal for the production of enantiopure compounds. nih.gov
For the synthesis of (R)-1-Phenylbut-3-en-2-amine, several biocatalytic strategies could be employed. One of the most prominent methods is the asymmetric reductive amination of a ketone precursor. This can be achieved using enzymes such as:
Amine Dehydrogenases (AmDHs) : These enzymes catalyze the direct reductive amination of a ketone using ammonia as the amine source and a nicotinamide cofactor (e.g., NADH or NADPH) as the hydride source.
Transaminases (TAs) : These enzymes transfer an amino group from a donor molecule (like isopropylamine or alanine) to a ketone acceptor. By choosing the appropriate (R)- or (S)-selective transaminase, either enantiomer of the amine can be produced with very high enantiomeric excess.
A potential chemoenzymatic route to (R)-1-Phenylbut-3-en-2-amine would start with the ketone 1-phenylbut-3-en-2-one. An (R)-selective transaminase would then convert this ketone directly into the desired amine product with high optical purity. This approach avoids the use of transition metal catalysts and chiral auxiliaries, offering a greener and often more direct synthetic route. nih.gov The use of enzyme kits, which contain a variety of engineered enzymes, can facilitate the screening process to find the optimal biocatalyst for a specific transformation. nih.gov
Sequential Chemoenzymatic Methodologies for (3E)-4-Arylbut-3-en-2-amines
A two-step chemoenzymatic process has been developed for the stereoselective synthesis of (3E)-4-(het)arylbut-3-en-2-amines. nih.govasturias.es This method begins with the oxidation of racemic alcohol precursors, followed by an asymmetric reductive biotransamination of the resulting ketone intermediates. nih.govasturias.es This strategy has proven effective for a range of substrates, yielding chiral amines with high enantiomeric excess. nih.gov
Role of Laccases and Amine Transaminases in Stereoselective Amination
The success of the aforementioned sequential methodology hinges on the specific activities of laccases and amine transaminases (ATAs). nih.govacs.org
Laccases: In the initial step, a laccase from Trametes versicolor, in conjunction with the oxy-radical TEMPO, serves as the catalytic system for the nonselective oxidation of racemic allylic alcohols to their corresponding ketone intermediates. nih.govasturias.esacs.org
Amine Transaminases (ATAs): These enzymes are crucial for the stereoselective amination of the prochiral ketones. nih.gov By catalyzing the transfer of an amino group from an amine donor, ATAs can produce optically pure chiral amines. nih.gov A key advantage is the ability to access both enantiomers of the target amine by selecting an ATA with the appropriate stereopreference. nih.govacs.org
The compatibility of these two enzymatic reactions has been studied to develop a sequential cascade process. nih.govasturias.es
Screening and Optimization of Enzymatic Biotransamination Processes for Chiral Amine Production
To achieve high efficiency and selectivity, extensive screening of commercially available amine transaminases is necessary. acs.orgmdpi.com Optimization of the biotransamination process involves several key parameters: nih.govnih.gov
Enzyme Loading: Determining the optimal amount of enzyme is critical for maximizing conversion. mdpi.com
Temperature: The reaction temperature affects both enzyme activity and stability. mdpi.com
Reaction Time: Monitoring the reaction over time is essential to identify the point of maximum yield. mdpi.com
Cofactor Regeneration: Efficient recycling of the pyridoxal 5'-phosphate (PLP) cofactor is crucial for the economic viability of the process. nih.gov
Through careful optimization, biotransamination reactions can achieve high conversions and excellent enantiomeric excess for the production of chiral amines. mdpi.com
| Parameter | Description |
| Enzyme Selection | A broad panel of commercially available amine transaminases is screened to identify enzymes with the desired stereoselectivity and activity towards the target ketone. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) is an essential cofactor for amine transaminases. |
| Amine Donor | Isopropylamine or other suitable amines are used to provide the amino group for the transamination reaction. |
| Temperature | Reaction temperatures are optimized to ensure optimal enzyme activity and stability. |
| pH | The pH of the reaction buffer is maintained at an optimal level for the specific amine transaminase being used. |
| Enzyme Loading | The amount of enzyme used is optimized to achieve a high rate of conversion without being cost-prohibitive. |
| Reaction Time | The reaction is monitored over time to determine the optimal duration for achieving maximum yield and enantiomeric excess. |
Organocatalytic and Metal-Catalyzed Asymmetric Allylation and Amination Reactions
In addition to enzymatic methods, organocatalytic and metal-catalyzed reactions offer powerful alternatives for the enantioselective synthesis of chiral amines and their precursors.
Enantioselective Catalytic Allylation (ECA) for Precursors of (R)-1-Phenylbut-3-en-2-amine
Enantioselective catalytic allylation provides a route to chiral homoallylic alcohols, which can serve as precursors to chiral amines. The development of novel catalysts is key to achieving high stereoselectivity. For instance, a (-)-β-pinene-based π-allylpalladium catalyst has been shown to be effective in the enantioselective allylation of imines.
Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination
Iridium-catalyzed allylic amination has emerged as a robust method for the direct formation of chiral allylic amines. nih.gov These reactions often exhibit high regioselectivity, favoring the formation of the branched product, and excellent enantioselectivity. berkeley.edu
Key features of iridium-catalyzed allylic amination include:
Catalyst System: The catalyst typically consists of an iridium precursor and a chiral phosphoramidite ligand. berkeley.edu
Scope: The reaction is applicable to a variety of allylic carbonates and benzoates, as well as a range of amine nucleophiles, including primary and secondary amines. nih.govberkeley.edu
Stereochemical Outcome: The stereochemistry of the product is controlled by the chiral ligand, allowing for the synthesis of either enantiomer.
| Catalyst System | Substrate Scope | Nucleophile Scope | Regioselectivity | Enantioselectivity |
| [Ir(COD)Cl]₂ / Chiral Phosphoramidite | (E)-cinnamyl and terminal aliphatic allylic carbonates | Primary and cyclic secondary amines, acyclic diethylamine (B46881) | High (branched) | Excellent (>94% ee for 13 examples) |
| Iridium Complex / S,S-diphenylsulfilimine | Aryl-, alkyl-, and alkenyl-substituted allylic carbonates and benzoates | S,S-diphenylsulfilimine (ammonia equivalent) | High | High |
Organocatalytic Strategies for α-C-H Deprotonation and Conjugate Additions to Synthesize Chiral Amines
Organocatalysis provides a metal-free approach to the synthesis of chiral amines.
α-C-H Deprotonation: The activation of alkyl amines as carbanionic nucleophiles through the deprotonation of the α-C-H bond is a significant challenge due to the inert nature of this bond. chemrxiv.orgresearchgate.net Recent studies have shown that N-arylidene alkyl amines can be activated by chiral ammonium catalysts, enabling their use in asymmetric conjugate addition and Mannich reactions. chemrxiv.orgresearchgate.net This strategy offers a direct route to chiral α,α-dialkyl amines. researchgate.net
Conjugate Additions: The enantioselective conjugate addition of amines to α,β-unsaturated aldehydes is another powerful organocatalytic method. princeton.edunih.gov This reaction is often catalyzed by a chiral secondary amine, which forms an iminium ion with the aldehyde, lowering its LUMO and activating it towards nucleophilic attack. princeton.edunih.gov The use of rationally designed N-silyloxycarbamate nucleophiles has proven effective in achieving high chemo- and enantioselectivity in these reactions. nih.gov
Total Synthesis Strategies Involving (R)-1-Phenylbut-3-en-2-amine Hydrochloride Precursors
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical chemistry, as the biological activity of many drugs is highly dependent on their stereochemistry. This compound is a chiral building block whose precursors are pivotal in the synthesis of various pharmaceutically active molecules. Advanced synthetic strategies often focus on establishing the key chiral centers early and carrying them through a multi-step sequence. This section explores total synthesis strategies where chiral precursors to this compound are utilized, with a specific focus on the synthesis of the well-known antidepressant, (R)-Fluoxetine.
Enantioselective Synthesis of (R)-Fluoxetine Featuring Chiral Alcohol Intermediates (e.g., (R)-1-phenyl-but-3-en-1-ol)
The synthesis of enantiomerically pure pharmaceuticals like (R)-Fluoxetine often relies on the creation of a key chiral intermediate from which the final molecule can be constructed. researchgate.net One of the most effective strategies involves the use of chiral alcohol precursors, such as (R)-1-phenyl-but-3-en-1-ol. This homoallylic alcohol contains a crucial stereocenter that dictates the absolute configuration of the final product.
A notable total synthesis of (R)-Fluoxetine hydrochloride commences with the asymmetric allylation of benzaldehyde. scielo.brresearchgate.net This key carbon-carbon bond-forming reaction utilizes a chiral catalyst system to produce the homoallylic alcohol, (R)-1-phenyl-but-3-en-1-ol, in high yield and with excellent enantioselectivity. scielo.brresearchgate.net The specific catalyst, developed by Maruoka and coworkers, is a chiral bis-Ti(IV) oxide complex which facilitates the enantioselective addition of an allyl group from allyltri-n-butyltin to the aldehyde. scielo.brresearchgate.net
The resulting chiral alcohol, (R)-1-phenyl-but-3-en-1-ol, is then subjected to a sequence of reactions to elaborate the rest of the fluoxetine structure. The terminal alkene of the alcohol is first converted into a primary alcohol, forming a diol, (R)-1-phenyl-1,3-propanediol. scielo.brresearchgate.net This transformation is typically achieved through a two-step process involving oxidation with osmium tetroxide (OsO₄) and subsequent reduction. researchgate.net This diol preserves the critical stereocenter established in the initial asymmetric allylation step.
The following table summarizes the key transformation in this synthetic approach:
| Step | Starting Material | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Benzaldehyde | (R,R)-A catalyst, allyltri-n-butyltin, CH₂Cl₂, –20 ºC, 36 h | (R)-1-phenyl-but-3-en-1-ol | 90% | >99% |
| 2 | (R)-1-phenyl-but-3-en-1-ol | i) OsO₄, NaIO₄, ether/water; ii) NaBH₄, MeOH | (R)-1-phenyl-1,3-propanediol | 87% (over two steps) | Not reported |
This data is compiled from a concise total synthesis of (R)-Fluoxetine. scielo.brresearchgate.net
This strategy highlights the efficiency of using a highly enantioselective catalytic reaction to generate a key chiral alcohol intermediate, which serves as a versatile precursor for the remainder of the synthesis. The chirality introduced in the very first step is effectively transferred to the final active pharmaceutical ingredient.
Introduction of Secondary Amino Functionality in Multi-step Chiral Synthesis
Following the formation of the chiral diol, (R)-1-phenyl-1,3-propanediol, the next critical phase in the synthesis of (R)-Fluoxetine is the introduction of the required secondary amino group. scielo.br This is accomplished through a regioselective activation of one of the hydroxyl groups, followed by nucleophilic substitution with the appropriate amine.
In a common approach, the primary hydroxyl group of the diol is selectively activated over the secondary benzylic alcohol. scielo.br This is achieved by converting it into a better leaving group, typically a mesylate, by reacting the diol with one equivalent of mesyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N). scielo.brresearchgate.net The resulting mesylate is often unstable and is used in the subsequent step without extensive purification. scielo.br
The activated intermediate is then treated with methylamine (in the form of an aqueous solution) under reflux conditions. scielo.brresearchgate.net The methylamine acts as a nucleophile, displacing the mesylate group to form (R)-N-methyl-3-phenyl-3-hydroxypropylamine. This reaction effectively installs the secondary amine functionality required for the final fluoxetine molecule.
The final step towards (R)-Fluoxetine involves an aromatic nucleophilic substitution reaction. The sodium salt of the newly formed amino alcohol is reacted with 4-chlorobenzotrifluoride in a solvent like DMSO at elevated temperatures to yield (R)-Fluoxetine. scielo.brresearchgate.net
The table below outlines the steps involved in the introduction of the secondary amine and completion of the synthesis.
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 3 | (R)-1-phenyl-1,3-propanediol | MsCl (1.0 equiv.), Et₃N, 0 ºC | Intermediate Mesylate | 85% (crude) |
| 4 | Intermediate Mesylate | Aqueous Methylamine, reflux | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | 96% |
| 5 | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | i) NaH, DMSO; ii) 4-chlorobenzotrifluoride; iii) HCl(g) in ether | (R)-Fluoxetine hydrochloride | 78% |
This data is compiled from a multi-step synthesis of (R)-Fluoxetine. scielo.brresearchgate.net
This multi-step process, starting from a chiral alcohol precursor, demonstrates a robust and well-established methodology for the stereocontrolled synthesis of complex chiral amines. The regioselective activation of a diol intermediate is a key tactic for the precise introduction of the amino functionality without disturbing the existing stereocenter. scielo.br
Application of R 1 Phenylbut 3 En 2 Amine Hydrochloride in Synthetic Organic Chemistry
Role as a Versatile Chiral Building Block for Complex Molecular Architectures
The inherent chirality and functional group arrangement of (R)-1-Phenylbut-3-en-2-amine hydrochloride make it a powerful tool for the synthesis of intricate molecular structures. Chiral amines are of high industrial interest as they are useful intermediates and building blocks in pharmaceutical and agrochemical synthesis. The presence of both a primary amine and a vinyl group allows for a wide range of chemical transformations, enabling chemists to introduce complexity in a controlled and predictable manner.
Precursor in the Synthesis of Therapeutically Relevant Scaffolds
The structural motifs present in this compound are commonly found in a variety of biologically active compounds, making it a valuable precursor in medicinal chemistry.
Intermediacy in the Development of Pharmaceutical Agents
Chiral amines are fundamental components of a vast number of pharmaceutical agents. researchgate.net More than 75% of drugs approved by the FDA and currently on the market contain nitrogen-containing heterocyclic moieties, many of which are chiral. nih.gov The synthesis of enantiomerically pure compounds is crucial, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other potentially inactive or even harmful. nih.gov
This compound serves as a key intermediate for introducing a specific stereocenter and a reactive handle for further molecular elaboration. Its application is particularly relevant in the synthesis of drugs where a chiral amine is a key pharmacophore. acs.org The development of efficient synthetic routes to chiral amines, such as those involving transaminases, highlights the importance of these building blocks in the pharmaceutical industry. nih.govnih.gov
Specific Contributions to the Synthesis of Anticancer and Anti-inflammatory Agents as a Synthetic Intermediate
Nitrogen-containing heterocycles are a cornerstone in the development of anticancer and anti-inflammatory drugs. mdpi.comnih.govresearchgate.net For instance, pyrazole (B372694) and pyrazoline derivatives have shown significant anti-inflammatory and analgesic properties. mdpi.com Similarly, a wide array of nitrogen-containing heterocyclic compounds, including those with pyrimidine, quinoline, and indole (B1671886) cores, have been investigated as anticancer agents. researchgate.netmdpi.com
While direct synthesis of a named anticancer or anti-inflammatory drug from this compound is not prominently documented in readily available literature, its structural elements are highly relevant. Chiral flavonoids, for example, have been explored as antitumor agents, and the introduction of chiral moieties can enhance their activity. acs.org The synthesis of novel 2-phenazinamine derivatives has also yielded compounds with potent anticancer effects. nih.gov Given the prevalence of chiral amine and heterocyclic structures in these therapeutic areas, this compound represents a valuable, though perhaps underutilized, starting material for the synthesis of new anticancer and anti-inflammatory drug candidates. The development of novel pyrazole-carboxamide derivatives has led to potent anti-inflammatory agents, showcasing the potential of such scaffolds. nih.gov
Stereochemical Control and Chirality Transfer in Downstream Reactions
One of the most critical applications of this compound is in the realm of asymmetric synthesis, where it exerts significant control over the stereochemical outcome of subsequent reactions.
Impact on Enantiopurity of Derived Compounds
The use of enantiomerically pure starting materials is a fundamental strategy in asymmetric synthesis to ensure the high enantiopurity of the final products. nih.gov A closely related compound, enantiomerically pure (R)-2-phenyl-3-butenamine, has been shown to deliver bicyclic amine products in an impressive 99% enantiomeric excess (ee). pharmtech.com This high degree of chirality transfer is a testament to the effectiveness of using such chiral building blocks.
This process often involves a dynamic kinetic resolution, where a rapid equilibration of diastereomeric intermediates allows for the preferential reaction of one diastereomer, leading to a high yield of a single enantiomer of the product. nih.gov The ability to achieve such high levels of enantiopurity is critical in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its stereochemistry. nih.gov
Application in the Construction of Chiral Heterocyclic Systems (e.g., 1-azabicyclic rings)
A significant application of chiral phenylbutenamine derivatives is in the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems. pharmtech.com These structural motifs are found in a variety of alkaloid natural products and biologically active agents. numberanalytics.com
In a notable example, enantiomerically pure (R)-2-phenyl-3-butenamine is a key starting material for a cascade transformation that yields a range of 1-azabicyclic products. pharmtech.com This synthesis proceeds through a dynamic kinetic resolution involving aza-Cope rearrangements of diastereomeric iminium cations. pharmtech.com The process allows for the formation of products such as angularly substituted cis-octahydrocyclopenta[b]pyrroles, cis-octahydroindoles, and cis-decahydrocyclohepta[b]pyrroles in good yields and with exceptionally high enantiopurity (99% ee). pharmtech.com
The following table provides an overview of the 1-azabicyclic products synthesized using this methodology, highlighting the versatility of the chiral amine precursor in constructing diverse heterocyclic systems.
| Starting Cycloalkanone | Resulting 1-Azabicyclic Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Cyclopentanone | cis-Octahydrocyclopenta[b]pyrrole | 75 | 99 |
| Cyclohexanone | cis-Octahydroindole | 80 | 99 |
| Cycloheptanone | cis-Decahydrocyclohepta[b]pyrrole | 65 | 99 |
| 2-Methylcyclopentanone | cis-7a-Methyl-octahydrocyclopenta[b]pyrrole | 68 | 99 |
Data derived from research by Overman et al. on the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems. pharmtech.com
This powerful synthetic strategy underscores the importance of (R)-1-Phenylbut-3-en-2-amine and its analogs as foundational building blocks for accessing complex and medicinally relevant chiral heterocyclic architectures.
Mechanistic Aspects and Stereochemical Control in Reactions Involving R 1 Phenylbut 3 En 2 Amine Hydrochloride
Reaction Mechanisms of Stereoselective Amination Processes
The introduction of the amine group in a stereocontrolled manner is the key challenge in the synthesis of (R)-1-Phenylbut-3-en-2-amine. Two primary mechanistic pathways are prominently utilized for this class of transformation: transition metal-catalyzed asymmetric allylic amination and the reduction of a prochiral precursor followed by amination.
A prevalent method for forming the C-N bond in allylic systems is through palladium-catalyzed asymmetric allylic amination. This reaction typically proceeds through a π-allyl palladium intermediate. The mechanism involves the initial coordination of a palladium(0) catalyst to the double bond of an allylic substrate, such as an allylic acetate (B1210297) or carbonate. Subsequent oxidative addition leads to the formation of a chiral π-allyl palladium(II) complex, with the departure of the leaving group. The stereochemistry of this complex is influenced by the chiral ligand coordinated to the palladium center. The amine nucleophile then attacks this intermediate, typically at one of the two termini of the allyl system. The regioselectivity and stereoselectivity of this nucleophilic attack are dictated by the nature of the chiral ligand, the substrate, and the reaction conditions, ultimately leading to the desired chiral amine. nih.gov
Alternatively, a two-step approach involving the asymmetric reduction of a prochiral ketone followed by conversion of the resulting chiral alcohol to the amine is a robust strategy. For instance, the asymmetric reduction of (E)-4-phenylbut-3-en-2-one yields the corresponding chiral allylic alcohol, (R)-1-phenylbut-3-en-2-ol. acs.org This reduction can be achieved with high enantioselectivity using chiral catalysts. The resulting alcohol can then be converted to the amine via several methods, such as the Mitsunobu reaction with a nitrogen nucleophile or by converting the alcohol to a good leaving group followed by substitution with an amine or azide, with the latter being subsequently reduced. These subsequent steps must be carefully chosen to proceed with retention or predictable inversion of configuration to preserve the stereochemical integrity established during the reduction.
Factors Governing Enantioselectivity and Diastereoselectivity in Synthesis
The successful synthesis of (R)-1-Phenylbut-3-en-2-amine hydrochloride with high optical purity hinges on a deep understanding and control of the factors that govern enantioselectivity and diastereoselectivity.
Influence of Catalyst Structure and Reaction Conditions
The structure of the chiral catalyst is the most critical factor in achieving high enantioselectivity. In transition metal-catalyzed reactions, the chiral ligand bound to the metal center creates a chiral environment that differentiates between the two enantiotopic faces of the prochiral substrate or the two termini of a meso-π-allyl intermediate. For palladium-catalyzed allylic aminations, ligands such as those based on BINOL, PHOX (phosphine-oxazoline), or chiral diamines have been shown to be effective. rsc.org The bite angle, steric bulk, and electronic properties of the ligand all play a crucial role in determining the stereochemical outcome. nih.gov
For the asymmetric reduction of the precursor ketone, (E)-4-phenylbut-3-en-2-one, chiral N,N'-dioxide-Sc(III) complexes have been shown to be effective catalysts in combination with a borohydride (B1222165) reducing agent. acs.org The specific structure of the N,N'-dioxide ligand is paramount in inducing high enantioselectivity.
Reaction conditions also exert a significant influence. Temperature, solvent, and the nature of the base or other additives can affect the reaction's selectivity. Lower temperatures often lead to higher enantiomeric excesses by amplifying the small energy differences between the diastereomeric transition states. acs.org The choice of solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states.
Table 1: Influence of Catalyst and Conditions on Asymmetric Reduction of (E)-4-phenylbut-3-en-2-one acs.org
| Entry | Chiral Ligand | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L-Pipe-N,N'-dioxide | KBH₄ | 0 | 95 | 85 |
| 2 | L-Val-N,N'-dioxide | KBH₄ | 0 | 96 | 90 |
| 3 | L-Phe-N,N'-dioxide | KBH₄ | 0 | 98 | 92 |
| 4 | L-Phe-N,N'-dioxide | KBH₄ | -20 | 99 | 95 |
| 5 | L-Phe-N,N'-dioxide | NaBH₄ | 0 | 92 | 88 |
This table presents data for the asymmetric 1,2-reduction of a precursor ketone to the corresponding chiral alcohol, a key intermediate for the synthesis of the target amine.
Stereochemical Outcome of Chiral Auxiliary Cleavage
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. wikipedia.org In this approach, a prochiral substrate is covalently attached to an enantiomerically pure chiral auxiliary. The auxiliary then directs the stereochemical course of a subsequent reaction, such as alkylation or acylation. After the desired stereocenter has been established, the auxiliary is removed, or "cleaved," to yield the enantiomerically enriched product.
For the synthesis of a molecule like (R)-1-Phenylbut-3-en-2-amine, one could envision a strategy involving a chiral auxiliary, such as an Evans oxazolidinone. williams.edu The auxiliary would first be acylated, and then the resulting enolate could be alkylated with an allyl halide. The bulky group on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.
The final and crucial step is the cleavage of the auxiliary. The conditions for this cleavage must be chosen carefully to avoid racemization of the newly formed stereocenter. Common methods for cleaving oxazolidinone auxiliaries include hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, or reduction with lithium borohydride. williams.edu The stereochemical outcome of the cleavage is predictable. For example, hydrolysis typically yields the corresponding carboxylic acid with retention of configuration at the α-carbon, which can then be converted to the amine. Reductive cleavage can directly afford the corresponding amino alcohol. The integrity of the stereocenter is generally preserved during these well-established cleavage protocols.
Chiral Recognition and Asymmetric Induction Phenomena in Catalyst-Substrate Interactions
Chiral recognition is the process by which a chiral catalyst or reagent interacts differently with the two enantiomers of a racemic substrate or the two enantiotopic faces of a prochiral substrate. This recognition is the basis of asymmetric induction, which is the preferential formation of one enantiomer or diastereomer over the other.
In the context of palladium-catalyzed asymmetric allylic amination, the chiral ligand on the palladium center forms a chiral pocket. The substrate, upon forming the π-allyl complex, is oriented in a specific manner within this pocket due to steric and electronic interactions. For instance, a bulky substituent on the ligand may sterically hinder the approach of the nucleophile to one of the allylic termini, thereby favoring attack at the other. Furthermore, non-covalent interactions such as hydrogen bonding or π-π stacking between the ligand and the substrate can further stabilize one diastereomeric transition state over the other, leading to high enantioselectivity. rsc.org
In asymmetric hydrogenation or reduction of a ketone, the chiral catalyst coordinates to the carbonyl group of the substrate. The chiral ligands create a steric and electronic environment that dictates the trajectory of hydride delivery from the reducing agent. The substrate will preferentially bind to the catalyst in an orientation that minimizes steric clashes with the chiral ligand, thus exposing one face of the carbonyl to the hydride attack. The difference in the activation energies for the hydride attack on the two faces leads to the observed enantioselectivity. mdpi.com The precise nature of these non-covalent interactions in the transition state is a complex interplay of sterics and electronics, and computational studies are often employed to rationalize the observed stereochemical outcomes. rsc.org
Computational Chemistry and Modeling Studies Relevant to R 1 Phenylbut 3 En 2 Amine Hydrochloride and Analogues
Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States in Chiral Amination
Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of transition-metal-catalyzed reactions, including the chiral amination processes used to synthesize allylic amines. While specific DFT studies on the direct synthesis of (R)-1-Phenylbut-3-en-2-amine hydrochloride are not extensively documented in publicly available literature, numerous studies on analogous systems, such as the rhodium-catalyzed carboamination of 1,3-dienes, offer valuable insights. acs.org
These studies typically involve the calculation of the potential energy surface for the entire catalytic cycle. Key steps that are often investigated include C-H activation, alkene insertion, π-allylation, and the final nucleophilic substitution or reductive elimination that forms the C-N bond. acs.org The mechanism of catalytic allylic C–H amination reactions facilitated by CpRh complexes has been shown through DFT calculations to involve the activation of the allylic C–H bond to form a CpRh(π-allyl) complex. chemrxiv.org The rate-determining step in these transformations is often identified as the initial C-H activation, with a computationally determined barrier of approximately 26.8 kcal/mol in a model system. chemrxiv.org
Table 1: Illustrative DFT-Calculated Relative Free Energies (ΔG, kcal/mol) for a Model Rh(III)-Catalyzed Carboamination of a 1,3-Diene
| Step | Intermediate/Transition State | ΔG (kcal/mol) |
| 1 | C-H Activation | TS1 : 25.8 |
| 2 | Alkene Insertion | TS2 : 18.5 |
| 3 | π-Allylation | TS3 : 15.2 |
| 4 | C-N Bond Formation | TS4 (R-product) : 22.1 |
| 5 | C-N Bond Formation | TS4 (S-product) : 23.9 |
Note: The data in this table is illustrative and based on typical values reported in DFT studies of similar Rh-catalyzed reactions. It does not represent experimental data for the specific target compound.
Conformational Analysis and Stereoelectronic Effects on Chiral Selectivity
The enantioselectivity of a chiral transformation is often dictated by subtle differences in the energies of diastereomeric transition states. Conformational analysis of reaction intermediates and transition states is therefore crucial for understanding the origin of stereocontrol. In the case of chiral allylic amines and their synthetic precursors, allylic strain and other stereoelectronic effects play a significant role in determining the most stable conformations. nih.gov
For instance, allylic 1,3-strain, which is the steric repulsion between substituents on a double bond and an adjacent allylic carbon, can force the molecule to adopt a specific conformation that minimizes this repulsion. nih.gov This conformational preference can then influence which face of a prochiral intermediate is more accessible to a reagent, thereby dictating the stereochemical outcome of the reaction.
Computational studies have revealed that stereoelectronic effects, such as the alignment of molecular orbitals, can have a profound impact on the selectivity of amine acylation and other related reactions. nih.gov These effects can be more influential than steric hindrance in some cases, highlighting the importance of a detailed electronic structure analysis.
Table 2: Illustrative Conformational Energy Differences for a Chiral Allylic Amine Analogue
| Conformer | Dihedral Angle (C=C-C-N) | Relative Energy (kcal/mol) |
| Gauche | 60° | 0.0 |
| Eclipsed | 120° | 3.5 |
| Anti | 180° | 1.2 |
Note: This data is illustrative and based on general principles of conformational analysis for allylic systems.
Prediction of Enantioselectivity via Computational Methods
The ability to accurately predict the enantioselectivity of a reaction before it is run in the lab is a major goal of computational chemistry. researchgate.net For chiral aminations, this typically involves calculating the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers. A larger energy difference corresponds to a higher predicted enantiomeric excess (ee).
Modern computational approaches often employ a multi-level strategy. rsc.org This can involve an initial conformational search using a less computationally expensive method, followed by higher-level DFT calculations on the most promising low-energy structures. acs.org This "pipeline" approach allows for the efficient screening of a large conformational space, which is particularly important for flexible molecules like allylic amines. rsc.org Machine learning models are also being developed to predict enantioselectivity based on features of the catalyst and substrates, which can accelerate the discovery of new and more effective chiral catalysts. nih.gov
Computational Studies on Reactivity and Selectivity in Chiral Transformations
Computational studies provide a framework for rationalizing and predicting reactivity and selectivity in a wide range of chiral transformations. nih.gov In the context of synthesizing this compound analogues, DFT calculations can be used to understand how changes in the catalyst structure, substrate, or reaction conditions will affect the outcome.
For example, in Rh(III)-catalyzed C-H activation reactions, DFT studies have been used to elucidate the role of the chiral CpX ligand in controlling enantioselectivity. nih.gov These studies can reveal the key non-covalent interactions between the catalyst and the substrate in the transition state that are responsible for stereochemical induction. By understanding these interactions, it is possible to design new ligands that are predicted to give higher selectivity.
Furthermore, computational models can explain the origins of regioselectivity in reactions where multiple products can be formed. For instance, in the amination of allylic carbonates, DFT calculations have shown that both steric and electronic effects of the ligand can favor the formation of branched products over linear ones. chemrxiv.org
Table 3: Illustrative Predicted vs. Experimental Enantiomeric Excess (ee) for a Model Chiral Amination Reaction
| Catalyst Ligand | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Ligand A | 1.8 | 90 | 88 |
| Ligand B | 0.5 | 40 | 45 |
| Ligand C | 2.5 | 98 | 97 |
Note: This table presents illustrative data to demonstrate the correlation between computationally predicted and experimentally observed enantioselectivity.
Analytical Research Methods for the Stereochemical Purity of R 1 Phenylbut 3 En 2 Amine Hydrochloride
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (e.e.). The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, consequently, their separation.
For primary amines like 1-Phenylbut-3-en-2-amine, polysaccharide-based CSPs are particularly effective. wiley-vch.dect-k.com Columns such as Chiralpak® AD-H, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), and Chiralcel® OD-H, based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are widely used for the resolution of racemic amines. wiley-vch.demdpi.comrsc.org
The development of a successful chiral HPLC method often involves screening various mobile phase compositions. For amine compounds, normal-phase conditions utilizing mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are common. wiley-vch.dewiley-vch.de To improve peak shape and resolution for basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary. hplc.euresearchgate.net
Table 1: Illustrative Chiral HPLC Parameters for Amine Separation
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Additive | ~0.1% Diethylamine (DEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Note: This table presents generalized conditions and optimization is required for the specific analysis of (R)-1-Phenylbut-3-en-2-amine hydrochloride.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Where AreaR and AreaS are the peak areas of the (R)- and (S)-enantiomers, respectively.
Spectroscopic Techniques for Stereoisomer Differentiation
Spectroscopic methods offer alternative and complementary approaches to HPLC for the assessment of stereochemical purity.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the determination of enantiomeric purity. Since enantiomers are isochronous and produce identical NMR spectra, a chiral auxiliary is required to induce spectral differentiation. This is typically achieved by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA).
Diastereomers have distinct physical and chemical properties, including their NMR spectra. By reacting the racemic 1-Phenylbut-3-en-2-amine with an enantiomerically pure CDA, two diastereomers are formed, which will exhibit different chemical shifts in the NMR spectrum. The integration of the signals corresponding to each diastereomer allows for the determination of their ratio, which directly reflects the enantiomeric composition of the original amine.
A common class of CDAs for amines are chiral carboxylic acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric amides can be analyzed by ¹H or ¹⁹F NMR spectroscopy. The difference in the chemical shifts (Δδ) between the diastereomeric signals is crucial for accurate quantification. frontiersin.org
Alternatively, chiral solvating agents (CSAs) can be used. researchgate.netunipi.itnih.govdntb.gov.ua These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra without the need for covalent bond formation. nih.gov
Table 2: Hypothetical ¹H NMR Data for Diastereomers of 1-Phenylbut-3-en-2-amine
| Proton | Chemical Shift (ppm) - Diastereomer 1 (R,R) | Chemical Shift (ppm) - Diastereomer 2 (S,R) | Chemical Shift Difference (Δδ ppm) |
| H-2 | 4.15 | 4.10 | 0.05 |
| Vinyl H | 5.80 | 5.78 | 0.02 |
| Phenyl H | 7.30 | 7.28 | 0.02 |
Note: This table is illustrative. The actual chemical shifts and their differences will depend on the specific chiral derivatizing or solvating agent used.
Use of Optical Rotation for Enantiomeric Purity Assessment
Optical rotation is a classical and straightforward technique for assessing the enantiomeric purity of a chiral compound. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).
For this compound, a measurement of the optical rotation of a sample can be compared to the specific rotation of the pure enantiomer. The enantiomeric purity can then be estimated based on the assumption of a linear relationship between the observed rotation and the enantiomeric composition.
The enantiomeric excess (e.e.) can be calculated using the following equation: e.e. (%) = ( [α]observed / [α]max ) x 100
Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
It is important to note that this method is highly dependent on the accuracy of the reference value for the pure enantiomer and is sensitive to the presence of other optically active impurities.
Advanced Chiral Separation Techniques for Analytical Purposes
Beyond conventional HPLC, more advanced techniques are emerging for the analytical separation of chiral compounds, offering advantages in speed, efficiency, and environmental impact.
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. azypusa.com SFC often provides faster separations and higher efficiencies compared to HPLC. researchgate.net For chiral separations, SFC is compatible with the same polysaccharide-based CSPs used in HPLC. researchgate.net The use of CO₂ as the mobile phase reduces the consumption of organic solvents, making SFC a greener alternative.
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, and method development often involves screening different organic co-solvents (modifiers) and additives to optimize the separation.
Derivatization Strategies and Functionalization for Academic Research
Synthetic Transformations for Enabling Further Research
The primary amine and the vinyl group of (R)-1-phenylbut-3-en-2-amine are key functional handles that allow for a wide range of synthetic transformations. These modifications are crucial for preparing advanced intermediates tailored for specific research applications.
Formation of N-Protected Derivatives and their Synthetic Utility
Protection of the primary amine is a common initial step in the synthetic manipulation of (R)-1-phenylbut-3-en-2-amine. This not only prevents unwanted side reactions at the nitrogen atom but also modulates the compound's reactivity and solubility. The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
The N-Boc protected derivative , (R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate, is readily synthesized and serves as a versatile intermediate. nih.gov The Boc group's stability under a wide range of non-acidic conditions and its facile removal with mild acids make it a popular choice for multi-step syntheses.
Similarly, the N-Cbz group can be introduced to protect the amine functionality. This protection strategy is advantageous as the Cbz group can be removed under neutral conditions via catalytic hydrogenation, which is compatible with many other functional groups. orgsyn.org General protocols for the N-benzyloxycarbonylation of amines in water offer an environmentally friendly approach to this transformation. rsc.org
Table 1: Common N-Protected Derivatives of (R)-1-Phenylbut-3-en-2-amine
| Protecting Group | Chemical Name of Protected Amine | Common Deprotection Conditions |
| Boc | (R)-tert-butyl (1-phenylbut-3-en-2-yl)carbamate | Trifluoroacetic acid (TFA) in CH₂Cl₂ |
| Cbz | (R)-benzyl (1-phenylbut-3-en-2-yl)carbamate | H₂, Pd/C in MeOH or EtOAc |
These N-protected derivatives are not merely protected amines; they are key precursors for further functionalization of the allylic double bond, as will be discussed in subsequent sections.
Conversion to Chiral Ligands or Auxiliaries for Asymmetric Catalysis Research
The inherent chirality of (R)-1-phenylbut-3-en-2-amine makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. Chiral amines and their derivatives are known to be effective in inducing enantioselectivity in a variety of metal-catalyzed reactions.
One important class of chiral ligands that can be synthesized from chiral amino alcohols (which can be derived from the corresponding amines) are phosphinooxazoline (PHOX) ligands . These P,N-ligands have demonstrated broad utility in asymmetric catalysis. orgsyn.orgnih.govcaltech.eduresearchgate.netsigmaaldrich.com The synthesis of PHOX ligands often involves the coupling of a chiral amino alcohol-derived oxazoline (B21484) with a phosphine (B1218219) moiety. While direct synthesis from (R)-1-phenylbut-3-en-2-amine is not explicitly detailed in the provided results, the general modular synthesis of PHOX ligands suggests its potential as a precursor. caltech.eduresearchgate.net
Another application of chiral amines is as chiral auxiliaries or resolving agents . princeton.edu Chiral amines can form diastereomeric salts with racemic acids, allowing for their separation by crystallization. nih.gov While specific examples of (R)-1-phenylbut-3-en-2-amine as a resolving agent are not prevalent, its basic nature and chirality make it a candidate for such applications in academic research.
Research on New Functionalization Reactions of the Allylic Amine Moiety
The allylic double bond in (R)-1-phenylbut-3-en-2-amine and its N-protected derivatives is a site of rich reactivity, enabling the introduction of further stereocenters and functional groups.
Common transformations of the vinyl group include epoxidation and dihydroxylation . The epoxidation of N-protected allylic amines can lead to the formation of chiral amino epoxides, which are valuable intermediates in the synthesis of pharmaceuticals. For instance, the synthesis of N-protected threo-(2R,3S)-3-amino-1,2-epoxy phenylbutane from related precursors highlights the potential for stereoselective epoxidation. caltech.edu
Dihydroxylation of the double bond can be achieved using various reagents to yield the corresponding diol. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and the existing stereocenter in the molecule.
Strategic Derivatization for Enhanced Characterization and Purity Assessment
The accurate determination of enantiomeric purity is crucial in asymmetric synthesis. For compounds like (R)-1-phenylbut-3-en-2-amine, which may lack a strong chromophore for standard HPLC analysis, derivatization is a key strategy.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating enantiomers. Pre-column derivatization with a chiral or achiral reagent can enhance the volatility and detectability of the analyte, as well as improve the separation of the enantiomers.
For GC analysis, the amine can be derivatized to form a more volatile and thermally stable compound. This often involves acylation of the amine. sigmaaldrich.com For example, derivatization of proline with trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride allows for its enantiomeric separation by chiral GC. sigmaaldrich.com A similar strategy could be applied to (R)-1-phenylbut-3-en-2-amine.
For HPLC analysis, derivatization with a chromophoric or fluorophoric reagent is often employed. For instance, non-chromophoric amines can be derivatized with reagents like p-toluenesulfonyl chloride to introduce a UV-active moiety, enabling their detection and chiral separation on a suitable chiral stationary phase.
Q & A
Q. What are the established synthetic routes for (R)-1-Phenylbut-3-en-2-amine hydrochloride, and what are their yield optimization challenges?
The compound is typically synthesized via enantioselective methods such as asymmetric hydrogenation or chiral resolution. A common approach involves reacting 1-phenylbut-3-en-2-one with a chiral amine precursor under reductive amination conditions, followed by HCl salt formation. Yield optimization requires precise control of reaction temperature (e.g., 0–5°C for HCl precipitation) and stoichiometric ratios of reducing agents (e.g., NaBH₄ or LiAlH₄). Impurities often arise from incomplete stereochemical control, necessitating chromatographic purification (e.g., silica gel with EtOAc/hexane) .
Q. How is the enantiomeric purity of this compound validated experimentally?
Chiral HPLC using columns like Chiralpak IA or IB (mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid) is standard. Retention times and peak area ratios are compared against racemic standards. Polarimetry ([α]D) and ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) provide supplementary validation. Ensure measurements align with literature values (e.g., [α]D²⁵ = +15° to +20° in methanol) to confirm configuration .
Q. What solvent systems are recommended for solubility studies of this compound?
The hydrochloride salt exhibits higher solubility in polar solvents:
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for absolute configuration confirmation. Key steps:
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from impurity profiles, solvent effects, or assay conditions. Mitigation strategies:
Q. What strategies optimize the compound’s stability in long-term storage?
Stability studies (ICH Q1A guidelines) recommend:
- Storage at –20°C in amber vials under argon.
- Lyophilization for hygroscopic batches.
- Periodic FT-IR and NMR checks (e.g., amine proton δ 1.5–2.0 ppm degradation signals). Degradation pathways (e.g., oxidation at the double bond) are minimized with antioxidants like BHT (0.01% w/w) .
Methodological Considerations
Q. What analytical techniques are prioritized for impurity profiling?
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
DFT calculations (B3LYP/6-31G*) model transition states for electrophilic additions at the allylic amine. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., monoamine transporters). Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis.
- Spill management: Neutralize with 5% NaHCO₃, then absorb with vermiculite. Waste must be segregated for incineration by licensed facilities .
Data Reproducibility
Q. How can researchers ensure reproducibility in enantioselective synthesis?
Document:
- Exact chiral catalyst loading (e.g., 5 mol% (R)-BINAP).
- Reaction atmosphere (N₂ vs. Ar).
- Purification gradients (e.g., 30–70% EtOAc in hexane over 20 min).
Share raw data (HPLC chromatograms, NMR spectra) via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
